molecular formula C19H20N4OS B11640426 (4Z)-4-{[8-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol

(4Z)-4-{[8-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol

Cat. No.: B11640426
M. Wt: 352.5 g/mol
InChI Key: HBIPMQHSYGODKA-PTNGSMBKSA-N
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Description

(5Z)-5-{[8-METHYL-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline ring system, a piperidine moiety, and an imidazolidinone core, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[8-METHYL-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the piperidine group. The final step involves the formation of the imidazolidinone ring and the incorporation of the sulfanylidene group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[8-METHYL-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline and imidazolidinone rings.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-{[8-METHYL-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, (5Z)-5-{[8-METHYL-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is investigated for its pharmacological effects. It may interact with specific molecular targets, leading to the development of new medications for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its versatility makes it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of (5Z)-5-{[8-METHYL-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and pathway analysis help in understanding its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-{[8-METHYL-2-(PIPERIDIN-1-YL)QUINOLIN-3-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its combination of a quinoline ring, piperidine moiety, and imidazolidinone core. This structure provides distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C19H20N4OS

Molecular Weight

352.5 g/mol

IUPAC Name

(5Z)-5-[(8-methyl-2-piperidin-1-ylquinolin-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C19H20N4OS/c1-12-6-5-7-13-10-14(11-15-18(24)22-19(25)20-15)17(21-16(12)13)23-8-3-2-4-9-23/h5-7,10-11H,2-4,8-9H2,1H3,(H2,20,22,24,25)/b15-11-

InChI Key

HBIPMQHSYGODKA-PTNGSMBKSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)N3CCCCC3)/C=C\4/C(=O)NC(=S)N4

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)N3CCCCC3)C=C4C(=O)NC(=S)N4

Origin of Product

United States

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